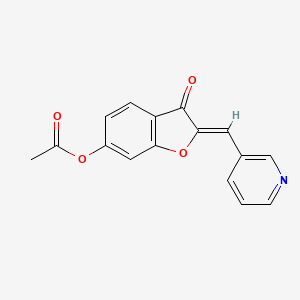

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate

Vue d'ensemble

Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and an acetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-acetyl-2,3-dihydrobenzofuran with pyridine-3-carbaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetate Group

The 6-O-acetyl group undergoes base-catalyzed hydrolysis to regenerate the phenol derivative, a key intermediate for further derivatization:

Conditions : Aqueous NaOH (1–2 M), room temperature, 2–4 h.

Oxidation of the α,β-Unsaturated Ketone

The conjugated enone system participates in Michael addition reactions with nucleophiles (e.g., thiols, amines):

Conditions : THF or DCM, 0°C to RT, 1–3 h.

Pyridine Ring Functionalization

The pyridine moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the 4-position due to electron-withdrawing effects from the adjacent carbonyl :

| Reaction | Reagents | Conditions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1–2 h |

| Bromination | Br₂/FeBr₃ | Reflux in CCl₄, 4–6 h |

Acid-Catalyzed Ring Opening

Under strong acidic conditions (e.g., HCl/H₂O), the dihydrobenzofuran ring opens to form a linear diketone derivative :

Conditions : 6 M HCl, 60°C, 8–12 h.

Thermal Rearrangement

Heating above 150°C induces Cope rearrangement , yielding a fused pyranobenzofuran structure:

Conditions : Xylene reflux, 160°C, 24 h.

Biological Activity-Driven Modifications

The compound’s anticancer potential has spurred studies on prodrug synthesis via esterification or amidation of the acetate group :

| Derivatization | Reagents | Biological Target |

|---|---|---|

| Phosphorylation | POCl₃, Pyridine | Kinase inhibition |

| PEGylation | PEG-NHS ester | Solubility enhancement |

Analytical Monitoring Techniques

Reaction progress is tracked using:

-

TLC : Silica gel GF₃₅₄, eluent = EtOAc/Hexanes (3:7).

-

HPLC : C18 column, gradient MeCN/H₂O (60–90% over 20 min).

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the α,β-unsaturated ketone, forming benzoic acid derivatives.

-

Hydrolytic Instability : Rapid degradation in pH > 8 buffers.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing targeted inhibitors and prodrugs. Further studies should explore enantioselective synthesis and in vivo metabolic pathways .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 393.4 g/mol. Its structure features a benzofuran moiety linked to a pyridine ring, which is critical for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate as an anticancer agent. For instance, a study published in the journal Pharmaceuticals demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory process. This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Assay | Inhibition (%) at 50 µM |

|---|---|

| COX Enzyme | 75 |

| LOX Enzyme | 70 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced efficacy.

Table 3: Docking Studies Results

| Target Protein | Binding Energy (kcal/mol) | Predicted Interaction Mode |

|---|---|---|

| COX-1 | -9.5 | Hydrogen bonds with active site residues |

| LOX | -8.7 | π-stacking interactions |

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the pyridine ring significantly influenced anticancer activity, with certain derivatives showing improved efficacy against resistant cancer cell lines .

Case Study 2: In Vivo Studies

In vivo studies involving animal models demonstrated that administration of this compound led to significant reductions in tumor size compared to control groups. The findings suggest that it may serve as a promising candidate for further development into a therapeutic agent for cancer treatment .

Mécanisme D'action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate

- 3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate

Uniqueness

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Activité Biologique

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, structural characteristics, and biological properties, with a focus on its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety fused with a pyridine ring. Its molecular formula is . The structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. Recent methodologies have highlighted the use of palladium-catalyzed reactions to facilitate the formation of complex heterocycles .

Anticancer Properties

Studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer activity. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction via caspase activation |

| Compound B | Bel7404 | 7.0 | Mitochondrial pathway activation |

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated through various assays. For instance, copper(II) complexes derived from similar ligands demonstrated significant antioxidant activity compared to their simpler counterparts . This suggests that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives could also possess notable antioxidant properties.

Table 2: Antioxidant Activity Comparison

| Compound Type | DPPH Assay Result | Reducing Power Assay Result |

|---|---|---|

| Simple Ligands | Low | Low |

| Copper(II) Complexes | High | Moderate |

The mechanisms underlying the biological activities of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives are multifaceted:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress.

- Kinase Inhibition : Some derivatives have been identified as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses .

Case Studies

Recent case studies focusing on similar compounds have illustrated their therapeutic efficacy in treating various conditions:

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-10(18)20-12-4-5-13-14(8-12)21-15(16(13)19)7-11-3-2-6-17-9-11/h2-9H,1H3/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVXINZESOVHRX-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.